

Spontaneous and piezoelectric polarization in AlGa_N/Ga_N heterostructures

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An In-depth Technical Guide to Spontaneous and Piezoelectric Polarization in AlGa_N/Ga_N Heterostructures

Audience: Researchers and Scientists in Materials Science, Semiconductor Physics, and Electronic Engineering.

Introduction

Gallium nitride (Ga_N) and its alloys, particularly aluminum **gallium nitride** (AlGa_N), are wide-bandgap semiconductors that have become critical materials for high-power, high-frequency electronic devices such as High Electron Mobility Transistors (HEMTs).[1] A defining characteristic of the AlGa_N/Ga_N heterostructure is the formation of a high-density two-dimensional electron gas (2DEG) at the interface, even without intentional doping.[2] This phenomenon is a direct consequence of the large polarization fields inherent in the wurtzite crystal structure of these III-nitride materials.[3][4]

These polarization effects arise from two distinct mechanisms: spontaneous polarization and piezoelectric polarization. The total polarization difference between the AlGa_N barrier layer and the Ga_N channel layer induces a fixed sheet charge at the heterointerface, leading to significant band bending and the creation of a quantum well that confines electrons, thus forming the 2DEG.[5][6] Understanding and quantifying these polarization effects is paramount for the design and optimization of AlGa_N/Ga_N-based devices.[7] This guide provides a detailed examination of the origins, calculation, and experimental characterization of spontaneous and piezoelectric polarization in AlGa_N/Ga_N heterostructures.

The Origin of Polarization in Wurtzite III-Nitrides

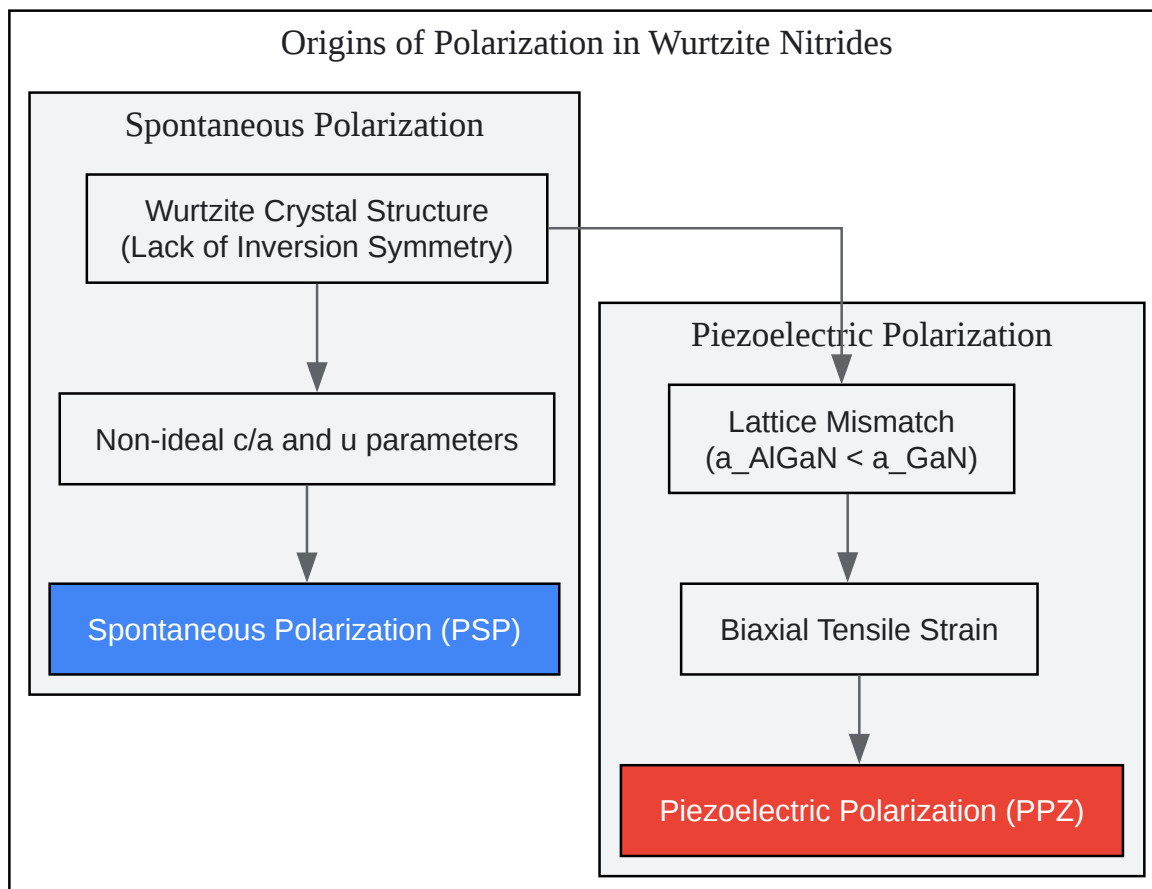
The wurtzite crystal structure of GaN and AlN lacks inversion symmetry along the^[1] (c-axis) direction, which is the fundamental reason for the presence of polarization.^{[4][8]}

Spontaneous Polarization (PSP)

Spontaneous polarization is an intrinsic property of the material, present even in an unstrained crystal.^[7] It results from the non-ideal c/a lattice parameter ratio and the deviation of the internal cell parameter (u) in the wurtzite structure, leading to an asymmetric distribution of electron charge along the c-axis and creating a permanent dipole moment.^{[8][9]} For Ga-face crystals (the common growth orientation), the spontaneous polarization vector points from the surface towards the substrate (from the cation to the anion).^{[3][7]} The magnitude of spontaneous polarization is significantly larger in AlN than in GaN.^{[8][9]}

Piezoelectric Polarization (PPZ)

Piezoelectric polarization is induced by mechanical stress.^[7] In AlGaIn/GaN heterostructures, the AlGaIn barrier is typically grown pseudomorphically on a thick, relaxed GaN buffer layer. Due to the smaller in-plane lattice constant of AlN compared to GaN, the AlGaIn layer experiences biaxial tensile strain.^{[3][7]} This strain deforms the crystal lattice, further separating the charge centers and inducing a strong piezoelectric polarization. For tensile strain in Ga-face crystals, the piezoelectric polarization has the same sign and direction as the spontaneous polarization, pointing towards the substrate.^{[7][10]}



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Caption: Logical flow of polarization origins.

Calculation of Polarization-Induced Charge

The total polarization (P) in the AlGaN and GaN layers is the sum of the spontaneous and piezoelectric components.^[7]

$$P_{\text{Total}} = \text{PSP} + \text{PPZ}$$

Since the GaN buffer layer is typically thick and relaxed, its piezoelectric polarization is negligible ($\text{PPZ}(\text{GaN}) \approx 0$).^[8] The AlGaN barrier, however, has both spontaneous and piezoelectric components.

The properties of the $\text{Al}_x\text{Ga}_{1-x}\text{N}$ alloy are typically determined by a linear interpolation between the values for binary GaN and AlN, although some studies suggest a non-linear dependence.

[3][10]

$$\text{PSP}(\text{Al}_x\text{Ga}_{1-x}\text{N}) = x * \text{PSP}(\text{AlN}) + (1-x) * \text{PSP}(\text{GaN})$$

The piezoelectric polarization in the AlGa_N layer is calculated using its strain state and the material's piezoelectric and elastic constants.[7]

$$\text{PPZ}(\text{Al}_x\text{Ga}_{1-x}\text{N}) = 2 * \epsilon a(x) * [e_{31}(x) - e_{33}(x) * (C_{13}(x) / C_{33}(x))]$$

where:

- $\epsilon a(x) = (a_{\text{GaN}} - a_{\text{AlGa}_N(x)}) / a_{\text{AlGa}_N(x)}$ is the in-plane strain.
- e_{31} , e_{33} are the piezoelectric coefficients.
- C_{13} , C_{33} are the elastic constants.

A discontinuity in polarization occurs at the AlGa_N/GaN interface, creating a fixed sheet of positive charge (σ) with a density given by:[11]

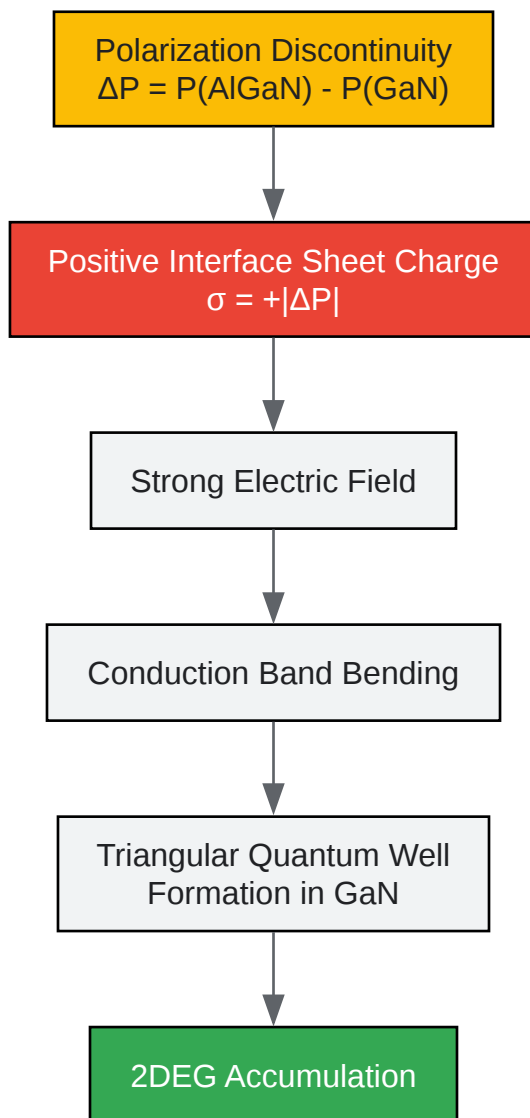
$$\sigma = P_{\text{Total}}(\text{AlGa}_N) - P_{\text{Total}}(\text{GaN}) \quad \sigma = [\text{PSP}(\text{AlGa}_N) + \text{PPZ}(\text{AlGa}_N)] - \text{PSP}(\text{GaN})$$

This positive polarization-induced charge at the interface is the primary driver for the formation of the 2DEG.[2][3]

Formation of the Two-Dimensional Electron Gas (2DEG)

The positive sheet charge (σ) at the AlGa_N/GaN interface creates a strong electric field that pulls the conduction band of the GaN layer below the Fermi level.[5] This creates a triangular potential well at the interface. Electrons, originating from surface donor states or unintentional background doping, accumulate in this potential well to compensate for the positive polarization charge.[5][12]

These electrons are confined in a very thin layer (a few nanometers) at the interface, forming a 2DEG.[13] Because the electrons reside in the high-purity GaN channel, physically separated from their parent donors in the AlGaIn barrier, they experience reduced ionized impurity scattering, leading to very high electron mobility.[2] The density of the 2DEG increases with the aluminum concentration (x) in the AlGaIn barrier, as this enhances both the spontaneous and piezoelectric polarization components, leading to a larger interface charge.[3][13]



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Caption: Causal chain of 2DEG formation.

Quantitative Data Summary

The following tables summarize the key material parameters used in calculating polarization effects in AlGaN/GaN heterostructures.

Table 1: Fundamental Properties of Wurtzite GaN and AlN

Parameter	GaN	AlN	Unit	References
Lattice Constant, a	3.189	3.112	Å	[14] [15]
Lattice Constant, c	5.185	4.982	Å	[14] [15]
Spontaneous Polarization, PSP	-0.029 to -0.034	-0.081 to -0.090	C/m ²	[7] [8] [9]

Note: The negative sign indicates the polarization vector points in the [000-1] direction for Ga-face material.

Table 2: Piezoelectric and Elastic Constants for GaN and AlN

Parameter	GaN	AlN	Unit	References
Piezoelectric Constant, e31	-0.37 to -0.49	-0.60 to -0.62	C/m ²	[7] [9]
Piezoelectric Constant, e33	0.67 to 0.73	1.46 to 1.50	C/m ²	[7] [9]
Elastic Constant, C13	68 to 103	94 to 108	GPa	[7]
Elastic Constant, C33	354 to 405	373 to 377	GPa	[7]

Table 3: Calculated Polarization-Induced Sheet Charge Density (σ) at Al_xGa_{1-x}N/GaN Interfaces

Al Mole Fraction (x)	Sheet Charge Density (x 10^{13} cm^{-2})	References
0.15	~0.7 - 0.9	[3] [16]
0.22	~1.2	[16]
0.30	~1.6 - 1.7	[3] [13]
0.34	~1.9	[17]

Experimental Protocols for Characterization

Several experimental techniques are essential for verifying the theoretical models of polarization and quantifying the properties of the resulting 2DEG.

High-Resolution X-ray Diffraction (HRXRD)

- **Methodology:** HRXRD is used to precisely measure the lattice parameters of the epitaxial layers. By performing reciprocal space mapping (RSM) around an asymmetric reflection (e.g., (105)), both the in-plane (a) and out-of-plane (c) lattice constants of the AlGa_N layer can be determined.
- **Purpose:** The Al mole fraction (x) is determined from the lattice constants, assuming Vegard's law. The strain state of the AlGa_N layer is determined by comparing its measured in-plane lattice constant to that of the relaxed GaN buffer. This information is critical for an accurate calculation of the piezoelectric polarization component.[\[3\]](#)

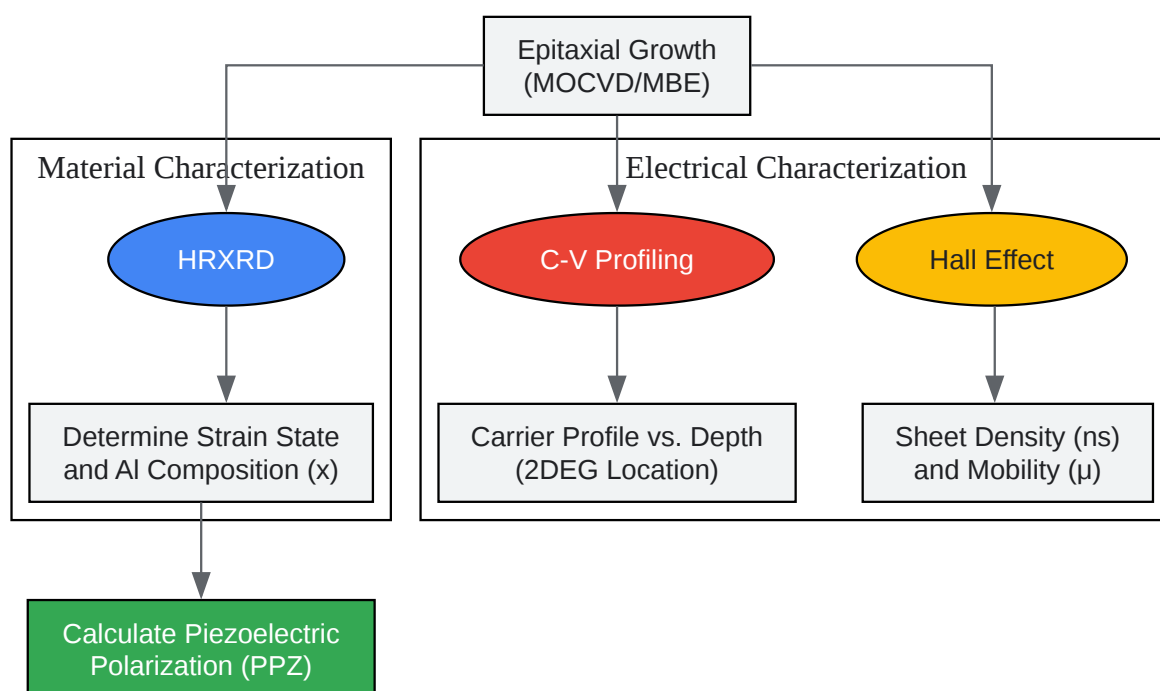
Capacitance-Voltage (C-V) Profiling

- **Methodology:** A Schottky contact (e.g., Ni or Pt) is deposited on the AlGa_N surface to form a diode. A varying DC bias with a superimposed small AC signal is applied, and the capacitance of the structure is measured. The capacitance is related to the depletion width, which changes with the applied voltage.
- **Purpose:** From the C-V data, the carrier concentration profile as a function of depth can be calculated. This technique allows for the direct observation of the sharp peak in carrier

concentration at the AlGaIn/GaN interface, confirming the location and confinement of the 2DEG.[3]

Hall Effect Measurements

- Methodology: A sample with a defined geometry (e.g., a van der Pauw or Hall bar pattern) is fabricated. A constant current is passed through the sample, and a magnetic field is applied perpendicular to the current flow. The resulting Hall voltage, which is transverse to both the current and magnetic field, is measured.
- Purpose: Hall effect measurements provide the sheet carrier concentration (n_s) and the mobility (μ) of the charge carriers in the 2DEG. These measurements are fundamental for quantifying the 2DEG density and assessing the quality of the heterointerface.[1][3]



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